molecular formula C27H32N2O2S B11617649 3-(furan-2-ylmethyl)-2-[(3-methylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(furan-2-ylmethyl)-2-[(3-methylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11617649
M. Wt: 448.6 g/mol
InChI Key: DBKPSVSOVFAEGV-UHFFFAOYSA-N
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Description

3-[(FURAN-2-YL)METHYL]-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound characterized by its unique spiro structure, which includes a furan ring, a benzoquinazoline core, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoquinazoline core, followed by the introduction of the furan and cyclohexane rings. Key steps include:

    Formation of the benzoquinazoline core: This can be achieved through the condensation of appropriate aniline derivatives with formamide or other suitable reagents.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, often involving a cyclohexanone derivative.

    Functionalization: The furan ring and the 3-methylbutylsulfanyl group are introduced through nucleophilic substitution and other functionalization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YL)METHYL]-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzoquinazoline core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzoquinazoline core can produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism by which 3-[(FURAN-2-YL)METHYL]-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms.

    Heparinoids: These compounds have structures similar to heparin and are found in marine organisms.

Uniqueness

3-[(FURAN-2-YL)METHYL]-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its spiro structure, which combines a furan ring, a benzoquinazoline core, and a cyclohexane ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H32N2O2S

Molecular Weight

448.6 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-(3-methylbutylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C27H32N2O2S/c1-19(2)12-16-32-26-28-24-22-11-5-4-9-20(22)17-27(13-6-3-7-14-27)23(24)25(30)29(26)18-21-10-8-15-31-21/h4-5,8-11,15,19H,3,6-7,12-14,16-18H2,1-2H3

InChI Key

DBKPSVSOVFAEGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(C(=O)N1CC3=CC=CO3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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